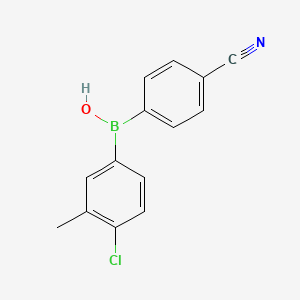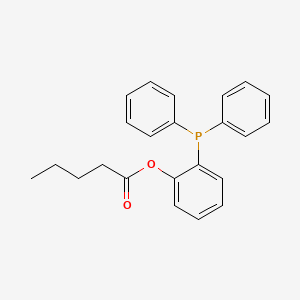![molecular formula C18H38O4 B14199003 2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 920753-88-4](/img/structure/B14199003.png)
2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its long alkyl chain and multiple ether linkages, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 12-methyltridecane-1,12-diol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include a temperature range of 80-120°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ethers and alcohols.
科学研究应用
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in various formulations
作用机制
The mechanism of action of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with proteins, affecting their structure and function, which is useful in biochemical assays and research .
相似化合物的比较
Similar Compounds
Tetraethylene glycol: Similar in structure but with shorter alkyl chains.
Polyethylene glycol: A polymer with repeating ethylene glycol units, used in various industrial and medical applications.
Dodecyl ether: Another ether compound with a long alkyl chain, used as a surfactant.
Uniqueness
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is unique due to its specific alkyl chain length and multiple ether linkages, which provide distinct chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
属性
CAS 编号 |
920753-88-4 |
|---|---|
分子式 |
C18H38O4 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2-[12-(2-hydroxyethoxy)-12-methyltridecoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-18(2,22-17-14-20)12-10-8-6-4-3-5-7-9-11-15-21-16-13-19/h19-20H,3-17H2,1-2H3 |
InChI 键 |
TXJQJGNTRGZKDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCCCCCCCCOCCO)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)

![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
